molecular formula C15H13ClN2O3S B2832282 4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921558-62-5

4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2832282
CAS RN: 921558-62-5
M. Wt: 336.79
InChI Key: SRODFGBEZZAATF-UHFFFAOYSA-N
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Description

“4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indolin-2-one derivatives, which includes “4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, involves incorporating a 1-benzyl-1H-1,2,3-triazole moiety . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil .

Scientific Research Applications

Antimicrobial and Anticancer Activities

A study explored the synthesis and evaluation of benzenesulfonamide derivatives for antimicrobial and anticancer activities. The derivatives showed significant antimicrobial effects against various strains and demonstrated anticancer activity against cell lines like HCT116 and RAW 264.7. The study indicated that the compounds were more active than carboplatin but less active than 5-fluorouracil against the cell lines tested. QSAR studies further suggested that the antimicrobial activity of isatin derivatives was governed by lipophilic and topological parameters (Kumar et al., 2014).

Carbonic Anhydrase Inhibition for Anticancer Applications

Research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of human carbonic anhydrase isoforms relevant to diseases like glaucoma, epilepsy, obesity, and cancer revealed that these compounds showed significant inhibitory effects, particularly against hCA IX, a tumor-associated isoform, making them potential candidates for anticancer studies (Lolak et al., 2019).

Carbonic Anhydrase IX Inhibitors and Anticancer Activity

Novel sulfonamides were synthesized and investigated as inhibitors of carbonic anhydrase isoforms hCA I, II, IV, and IX. The compounds were particularly effective against tumor-associated isoforms hCA II and IX, with some showing potent anti-proliferative activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines. These findings highlight the potential of such compounds in developing anticancer therapies (Eldehna et al., 2017).

Urease Inhibition for GIT Disorders

A study focused on Schiff bases of 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl) benzenesulfonamides as potential urease inhibitors, proposing their use in treating gastrointestinal disorders like gastric and peptic ulcers and hepatic encephalopathy. The compounds exhibited excellent anti-urease activity, supported by in-silico investigations, suggesting their promise as leads for developing potent urease inhibitors (Irshad et al., 2021).

Mechanism of Action

Target of Action

Similar indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can treat conditions like Alzheimer’s disease .

Mode of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This suggests that the compound might interact with its targets, possibly AChE, leading to changes in the target’s function.

Biochemical Pathways

Given that similar compounds are designed to inhibit ache , it can be inferred that this compound might affect pathways involving acetylcholine, a neurotransmitter. Inhibition of AChE prevents the breakdown of acetylcholine, enhancing its effect.

Pharmacokinetics

Similar compounds with an indole nucleus have been found in many important synthetic drug molecules , suggesting that they might have favorable pharmacokinetic properties.

Result of Action

Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might have a broad range of effects at the molecular and cellular level.

Action Environment

The effectiveness of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the biological environment .

properties

IUPAC Name

4-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-18-14-7-4-12(8-10(14)9-15(18)19)17-22(20,21)13-5-2-11(16)3-6-13/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRODFGBEZZAATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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